2-(4-fluorophenyl)indolizine-1-carboxylic Acid
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Overview
Description
2-(4-fluorophenyl)indolizine-1-carboxylic acid is a heterocyclic compound that features an indolizine core with a fluorophenyl group at the 2-position and a carboxylic acid group at the 1-position. Indolizine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)indolizine-1-carboxylic acid typically involves the annulation of substituted pyridines with appropriate reagents. One common method involves the reaction of 2-alkylpyridines with cinnamic acids in the presence of copper (II) acetate, powdered nickel, 1,10-phenanthroline, and lithium acetate . Another approach involves the use of radical cyclization and cross-coupling reactions to construct the indolizine ring .
Industrial Production Methods
Industrial production methods for indolizine derivatives often involve scalable synthetic routes that can be optimized for high yield and purity. These methods may include one-pot reactions, domino reactions, and transition metal-catalyzed reactions .
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)indolizine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens or sulfonyl chlorides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the indolizine core .
Scientific Research Applications
2-(4-fluorophenyl)indolizine-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral, anti-inflammatory, and anticancer activities.
Medicine: Investigated for its potential use in developing new therapeutic agents for various diseases.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)indolizine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to multiple receptors with high affinity, leading to various pharmacological effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-fluorophenyl)indolizine-1-carboxylic acid include other indolizine derivatives such as:
- 2-phenylindolizine-1-carboxylic acid
- 2-(4-chlorophenyl)indolizine-1-carboxylic acid
- 2-(4-methylphenyl)indolizine-1-carboxylic acid
Uniqueness
What sets this compound apart from its analogs is the presence of the fluorine atom on the phenyl ring. This fluorine substitution can significantly influence the compound’s biological activity, pharmacokinetics, and overall chemical properties .
Properties
IUPAC Name |
2-(4-fluorophenyl)indolizine-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO2/c16-11-6-4-10(5-7-11)12-9-17-8-2-1-3-13(17)14(12)15(18)19/h1-9H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAPDDMYOOTWDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN2C=C1)C3=CC=C(C=C3)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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